molecular formula C11H20N2O2 B1248510 1,4'-Bipiperidine-1'-carboxylic acid CAS No. 1026078-50-1

1,4'-Bipiperidine-1'-carboxylic acid

Cat. No.: B1248510
CAS No.: 1026078-50-1
M. Wt: 212.29 g/mol
InChI Key: FJWVEDMJFKIJFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4’-Bipiperidine-1’-carboxylic acid can be synthesized through the formal condensation of the amino group of 1,4’-bipiperidine with carbonic acid . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the condensation process. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of 1,4’-bipiperidine-1’-carboxylic acid often involves large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and enable the efficient production of the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

1,4’-Bipiperidine-1’-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 1,4’-bipiperidine-1’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid, donating a proton to an acceptor (Bronsted base) . This property allows it to participate in various chemical reactions and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4’-Bipiperidine-1’-carboxylic acid is unique due to its strong basic properties and its ability to participate in a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

4-piperidin-1-ylpiperidine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c14-11(15)13-8-4-10(5-9-13)12-6-2-1-3-7-12/h10H,1-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWVEDMJFKIJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463729
Record name [1,4'-Bipiperidine]-1'-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026078-50-1
Record name [1,4′-Bipiperidine]-1′-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1026078-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidin-1-ylpiperidine-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026078501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,4'-Bipiperidine]-1'-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PIPERIDIN-1-YLPIPERIDINE-1-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79SBW8G39F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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